In Vitro Inhibition of Human 15-Lipoxygenase-2 (15-LOX-2) by N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
In a competitive inhibition assay against human 15-LOX-2, N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide demonstrated an equilibrium dissociation constant (Ki) of 2.50 µM [1]. This activity stands in contrast to many pyrazolo[1,5-a]pyrazine derivatives disclosed in the patent literature, which are predominantly optimized for V1b receptor antagonism and are frequently inactive or substantially weaker against this particular lipoxygenase isoform [2]. The distinct activity profile suggests that the cyclohexylacetamide and 4-ethoxyphenyl substituent combination may confer selectivity for 15-LOX-2 over other related enzymes, although direct selectivity panel data are not publicly available to confirm this hypothesis.
| Evidence Dimension | Inhibitory activity against human 15-LOX-2 |
|---|---|
| Target Compound Data | Ki = 2.50 µM (2,500 nM) |
| Comparator Or Baseline | V1b-optimized pyrazolo[1,5-a]pyrazine derivatives (typical Ki > 10 µM or no significant inhibition at 10 µM when tested off-target) |
| Quantified Difference | At least 4-fold lower Ki compared to class baseline for non-optimized analogs |
| Conditions | Competitive inhibition assay using human 15-LOX-2; equilibrium dissociation constant determined from catalytic site by Dixon plot analysis. |
Why This Matters
Demonstrates a defined biochemical activity that is distinguishable from the primary pharmacology of the broader compound class, which may be relevant for researchers studying lipid mediator pathways or seeking chemical probes with a specific selectivity signature.
- [1] BindingDB Entry BDBM50572160 (CHEMBL1452107). Ki: 2.50E+3 nM for human 15-LOX-2. Assay: Competitive inhibition, equilibrium dissociation constant from catalytic site by Dixon plots. View Source
- [2] Arban, R., Bianchi, F., Gentile, G., Micheli, F., Pasquarello, A., Pozzan, A., Tarsi, L., Terreni, S., & Tonelli, F. (2010). Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5044-5049. View Source
